molecular formula C11H12ClN3O B14521826 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one CAS No. 62499-17-6

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one

Cat. No.: B14521826
CAS No.: 62499-17-6
M. Wt: 237.68 g/mol
InChI Key: PVKQEGWLQBRNHT-UHFFFAOYSA-N
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Description

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a piperidin-2-one ring

Preparation Methods

The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one typically involves a diazo-coupling reaction. This process starts with the formation of a diazonium salt from 4-chloroaniline, which is then coupled with piperidin-2-one under acidic conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the coupling process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one can be compared with other similar azo compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the diazenyl group and the piperidin-2-one ring, making it a versatile compound for various applications.

Properties

CAS No.

62499-17-6

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)diazenyl]piperidin-2-one

InChI

InChI=1S/C11H12ClN3O/c12-9-4-6-10(7-5-9)13-14-15-8-2-1-3-11(15)16/h4-7H,1-3,8H2

InChI Key

PVKQEGWLQBRNHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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